molecular formula C8H10N2O3 B107948 5-Methoxy-2-methyl-3-nitroaniline CAS No. 16024-30-9

5-Methoxy-2-methyl-3-nitroaniline

Cat. No. B107948
CAS RN: 16024-30-9
M. Wt: 182.18 g/mol
InChI Key: ZPNLWRNYOLNTCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives often involves multi-step reactions starting from simpler aniline compounds. For instance, the synthesis of N-methyl-5-methoxyl-2-nitroaniline involves a four-step process starting from 5-chloro-2-nitroaniline, including substitution, acetylation, methylation, and deacetylation to yield the title compound . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination . These methods suggest that the synthesis of 5-Methoxy-2-methyl-3-nitroaniline could also be achieved through a series of carefully selected reactions, starting from an appropriate aniline precursor.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 2-methyl-5-nitroaniline salts has been determined by single-crystal X-ray diffraction, revealing important hydrogen-bonding patterns and interactions between molecules . Similarly, the structure of a compound synthesized from N-methylaniline and 5-nitrofuran-2-carboxylic acid was elucidated using single-crystal X-ray diffraction, showing a tetrameric, proton-transfer formation . These studies indicate that the molecular structure of 5-Methoxy-2-methyl-3-nitroaniline could also be analyzed using similar techniques to understand its crystallography and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives can be influenced by the presence of different substituents on the aromatic ring. For instance, the introduction of nitro and amino groups in certain positions on the dibenzo[c,h][1,6]naphthyridin-6-one ring system affects the compound's topoisomerase-I targeting activity and cytotoxicity . This suggests that the chemical reactions and biological activities of 5-Methoxy-2-methyl-3-nitroaniline could be similarly influenced by its nitro, methoxy, and methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives, such as melting points, solubility, and spectral characteristics, are often determined by their molecular structure. The IR spectra of 2-methyl-5-nitroaniline salts provide insights into the strength of hydrogen bonds within the crystal structures . Additionally, the synthesis of 2-nitro-4-methoxyaniline, an intermediate of omeprazole, demonstrates the importance of optimizing reaction conditions to achieve high yields, which is relevant for industrial applications . These findings can be extrapolated to predict that 5-Methoxy-2-methyl-3-nitroaniline would have distinct physical and chemical properties that could be fine-tuned through synthetic modifications.

Scientific Research Applications

Synthesis and Structural Analysis

5-Methoxy-2-methyl-3-nitroaniline has been studied for its role in the synthesis of various chemical compounds and the understanding of molecular structures. For instance, Kulkarni et al. (1987) explored its use in nucleophilic displacements involving imidazoles, demonstrating its utility in organic synthesis (Kulkarni, Grimmett, Hanton & Simpson, 1987). Similarly, Hernández-Paredes et al. (2016) conducted a comprehensive analysis of its molecular structure and hydrogen-bonding patterns, employing X-ray diffraction and Raman spectroscopy, to better understand intermolecular forces in crystal structures (Hernández-Paredes, Carrillo-Torres, Lopez-Zavala, Sotelo-Mundo, Hernández-Negrete, Ramírez & Álvarez-Ramos, 2016).

Pharmaceutical Applications

In pharmaceutical research, 5-Methoxy-2-methyl-3-nitroaniline has been used as a reagent. Teixeira et al. (2011) demonstrated its application in the spectrophotometric determination of ethinylestradiol in pharmaceutical formulations, highlighting its relevance in analytical chemistry (Teixeira, Teixeira, Bueno, Brito, Dantas & Costa, 2011).

Material Science

The compound has also found application in material science. For example, Khalid et al. (2020) synthesized functionalized unsymmetrical mono-carbonyl curcuminoids using 5-Methoxy-2-methyl-3-nitroaniline, showcasing its utility in creating new materials for various applications (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal & Khan, 2020).

Chemical Synthesis

Zhao Yan-jin (2007) utilized 5-Methoxy-2-methyl-3-nitroaniline in the synthesis of benzimidazole derivatives, indicating its importance in the production of complex organic compounds (Zhao Yan-jin, 2007).

Safety And Hazards

The safety data sheet for nitro compounds like 5-Methoxy-2-methyl-3-nitroaniline indicates that they may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling these compounds .

properties

IUPAC Name

5-methoxy-2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNLWRNYOLNTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646921
Record name 5-Methoxy-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methyl-3-nitroaniline

CAS RN

16024-30-9
Record name 5-Methoxy-2-methyl-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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